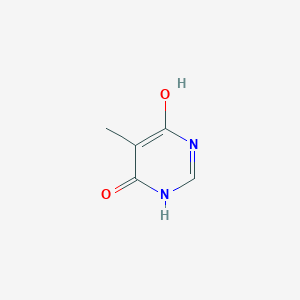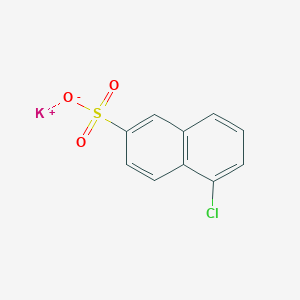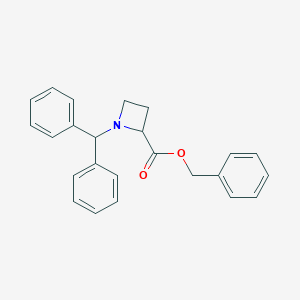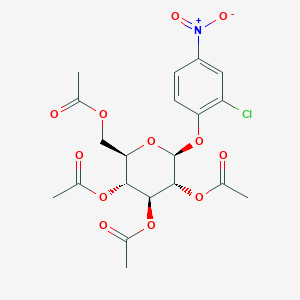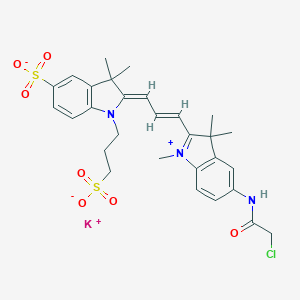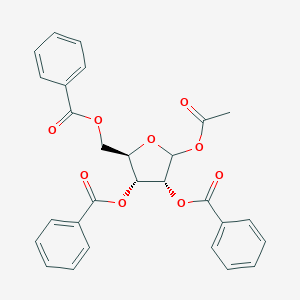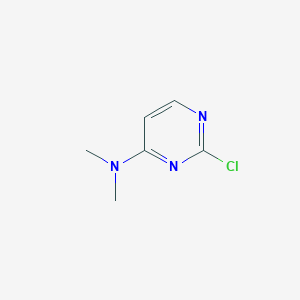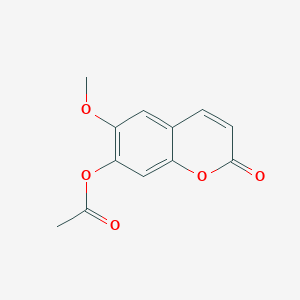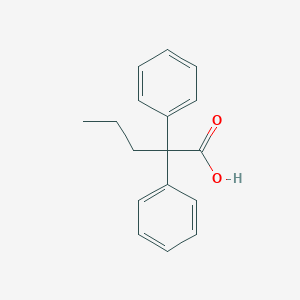
1-(4-Methoxybenzyl)-3-acetoxynorcotinine
説明
Synthesis Analysis
- The synthesis of related compounds often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of indazole derivatives protected with p-methoxybenzyl groups involved crystallization from a petroleum ether/ethyl acetate mixture, highlighting the role of solvent choice and crystallization conditions in obtaining the desired product (Ebert, Köckerling, & Mamat, 2012).
Molecular Structure Analysis
- Crystal and molecular structure analyses are crucial for understanding the spatial arrangement of atoms within a compound. For example, the structural analysis of 2-(4-methoxybenzyl)-4-nitro-2H-indazole revealed it crystallizes in the triclinic space group, with detailed unit cell parameters provided, highlighting the significance of X-ray crystallography in determining molecular structures (Ebert, Köckerling, & Mamat, 2012).
Chemical Reactions and Properties
- Chemical reactions involving methoxybenzyl protected compounds can lead to various products depending on the reactants and conditions. For instance, the reaction of 1-benzyl- and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with specific reagents yielded 2-acylindole-3-carboxylic acids, showcasing the versatility of such compounds in synthetic chemistry (Miki, Hachiken, & Yanase, 2001).
科学的研究の応用
Synthesis and Chemical Properties
1-(4-Methoxybenzyl)-3-acetoxynorcotinine, due to its structural characteristics, is often involved in synthetic organic chemistry and the synthesis of complex molecules. For instance, the reaction of 1-benzyl and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with specific reagents can produce 2-acylindole-3-carboxylic acids. This process is crucial in the synthesis of ellipticine, a compound with notable chemical properties (Miki, Hachiken, & Yanase, 2001). Additionally, the 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group in the synthesis of oligoribonucleotides, indicating its versatility in nucleic acid chemistry (Takaku & Kamaike, 1982).
Anticancer and Antibacterial Studies
Compounds with the 4-methoxybenzyl moiety have been explored for their potential in anticancer and antibacterial applications. For example, p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes have demonstrated significant antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus. These complexes also exhibited cytotoxicity against cancer cell lines, highlighting their potential in therapeutic applications (Patil et al., 2010).
Enzymatic Synthesis and Biological Applications
The enzymatic synthesis of key intermediates for pharmaceuticals often involves compounds related to 1-(4-Methoxybenzyl)-3-acetoxynorcotinine. A study reported the asymmetric synthesis of a dextromethorphan intermediate, leveraging the capabilities of a newly discovered cyclohexylamine oxidase. This process emphasizes the role of 4-methoxybenzyl-protected intermediates in the efficient and enantioselective synthesis of important pharmaceuticals (Wu et al., 2020).
Antioxidant Activity
The antioxidant activity of phenolic compounds is significantly influenced by the oxidation state of the benzylic position. Studies have shown that phenolic lignans with a 4-hydroxy-3-methoxybenzyl group exhibit varied antioxidant activities based on their structural configurations. These findings suggest that compounds structurally similar to 1-(4-Methoxybenzyl)-3-acetoxynorcotinine could play a role in antioxidant mechanisms, potentially contributing to their biological activity (Yamauchi et al., 2005).
作用機序
Target of Action
A similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide (qtc-4-meobne), is known to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease .
Mode of Action
The related compound qtc-4-meobne has been shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, QTC-4-MeOBnE reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The related compound qtc-4-meobne is known to influence in vivo neurogenesis, oxidative and inflammatory pathways .
Pharmacokinetics
A related compound, ar-a014418, has been synthesized with deuterium labels for use as an internal standard for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
The related compound qtc-4-meobne has been shown to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau .
特性
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)25-18-10-17(15-4-3-9-20-11-15)21(19(18)23)12-14-5-7-16(24-2)8-6-14/h3-9,11,17-18H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAJRUHBNRUKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(N(C1=O)CC2=CC=C(C=C2)OC)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399851 | |
| Record name | 1-(4-Methoxybenzyl)-3-acetoxynorcotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-acetoxynorcotinine | |
CAS RN |
887406-83-9 | |
| Record name | 1-(4-Methoxybenzyl)-3-acetoxynorcotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



